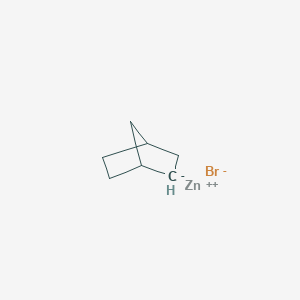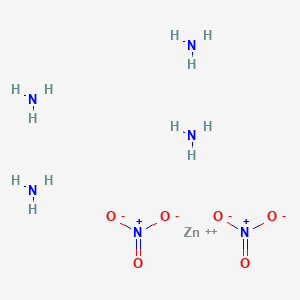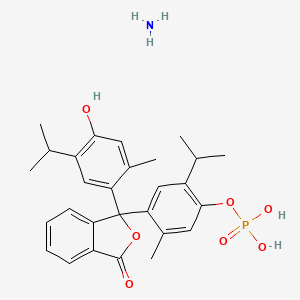![molecular formula C8H13N B13833278 4-Azatricyclo[5.2.0.0~1,4~]nonane CAS No. 330197-23-4](/img/structure/B13833278.png)
4-Azatricyclo[5.2.0.0~1,4~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azatricyclo[5200~1,4~]nonane is a complex organic compound characterized by a unique tricyclic structure
Preparation Methods
The synthesis of 4-Azatricyclo[5.2.0.0~1,4~]nonane involves several steps. One common method includes the use of a carbonium ion-mediated rearrangement. This process typically starts with a precursor compound, which undergoes a series of reactions to form the tricyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the rearrangement .
Chemical Reactions Analysis
4-Azatricyclo[5.2.0.0~1,4~]nonane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Azatricyclo[5.2.0.0~1,4~]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: It may be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Azatricyclo[5.2.0.0~1,4~]nonane involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Azatricyclo[5.2.0.0~1,4~]nonane can be compared to other similar compounds, such as:
4-Azatricyclo[4.2.1.0,3,7]nonane: This compound has a similar tricyclic structure but differs in the arrangement of its atoms.
11-Azatricyclo[4.4.1.0,1,6]undecane: Another tricyclic compound with different ring sizes and chemical properties.
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
330197-23-4 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
4-azatricyclo[5.2.0.01,4]nonane |
InChI |
InChI=1S/C8H13N/c1-3-8-4-6-9(8)5-2-7(1)8/h7H,1-6H2 |
InChI Key |
UBVGPGMGPBDSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C1CCN2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)




![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)

![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)

